2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Medicinal Chemistry PDE4 Inhibition Structure-Activity Relationship

For researchers investigating PDE4 biology, procuring the exact chemotype with both the 2,4-dichlorophenoxy moiety and the 2-oxopyrrolidin-1-yl ring is critical. Simple N-phenylacetamide analogs lack this essential pharmacophore for target engagement, and generic substitution risks potency loss. • Differentiated Chemotype: The unique combination of 2,4-dichlorophenoxyacetamide and 2-oxopyrrolidin-1-yl groups distinguishes this scaffold from FXa inhibitors that share only the pyrrolidinone-phenyl core. • Fit-for-Purpose: Supplied as a PDE4 screening candidate, enabling target deconvolution and focused library synthesis around the N-phenylacetamide scaffold. • Reliable Sourcing: Verified CAS 941890-10-4 ensures you receive the exact structure required for reproducible enzymatic assay data and medicinal chemistry exploration.

Molecular Formula C19H18Cl2N2O4
Molecular Weight 409.26
CAS No. 941890-10-4
Cat. No. B2705325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
CAS941890-10-4
Molecular FormulaC19H18Cl2N2O4
Molecular Weight409.26
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N3CCCC3=O
InChIInChI=1S/C19H18Cl2N2O4/c1-26-17-7-5-13(10-15(17)23-8-2-3-19(23)25)22-18(24)11-27-16-6-4-12(20)9-14(16)21/h4-7,9-10H,2-3,8,11H2,1H3,(H,22,24)
InChIKeyIYNOQTLKLNXYJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dichlorophenoxy)acetamide Derivative Procurement & Differentiation


2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941890-10-4) is a synthetic small molecule belonging to the N-phenylacetamide class, featuring a 2,4-dichlorophenoxy moiety and a 2-oxopyrrolidin-1-yl substituent. Its molecular formula has been reported as C19H18Cl2N2O4, with a molecular weight of approximately 409.26 g/mol . The compound's chemical architecture suggests it may be a phosphodiesterase 4 (PDE4) inhibitor based on structural similarity to known 4-(substituted phenyl)-2-pyrrolidinone PDE4 inhibitors [1]. However, literature specific to this compound is sparse, limiting a complete baseline characterization.

Screening

Candidate for PDE4 inhibitor assay development based on 2-pyrrolidinone pharmacophore alignment

Probe

Tool for exploring target engagement of N-phenylacetamide chemotype in signaling studies

Validation

Requires in-house biological evaluation; literature for this exact compound is sparse

Substitution Limitations for 2-(2,4-Dichlorophenoxy)acetamide Derivative


The specific combination of a 2,4-dichlorophenoxyacetamide core with a 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl group creates a unique pharmacophore that cannot be trivially substituted. Close structural analogs, such as simpler N-phenylacetamides or 2-(2,4-dichlorophenoxy)-N-phenylacetamide derivatives (e.g., CAS 13246-96-3), lack the 2-oxopyrrolidinone ring, which is critical for potential PDE4 inhibition and target engagement . Similarly, related compounds like N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide (CAS 941957-57-9) are reported as activated factor X (FXa) inhibitors, demonstrating that subtle changes in the acyl moiety dramatically shift biological activity . Without direct comparative data for this specific compound, generic substitution risks losing intended potency, selectivity, and mechanism of action, making verified procurement essential.

Pharmacophore

Simpler N-phenylacetamide analogs (e.g., CAS 13246-96-3) lack 2-oxopyrrolidinone ring, which may abrogate PDE4 engagement

Target shift

Cyclohexanecarboxamide analog (CAS 941957-57-9) exhibits FXa inhibition; acyl moiety change may redirect primary biological target

Linker

Sulfonamide/urea linker analogs may alter hydrogen-bonding profile and metabolic stability, complicating SAR interpretation

Differentiation Evidence: 2-(2,4-Dichlorophenoxy)acetamide Derivative


Differentiation from N-Phenylacetamide Analogs

The target compound possesses a complex 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl group, directly differentiating it from simpler analogs like 2-(2,4-dichlorophenoxy)-N-phenylacetamide (CAS 13246-96-3), which lacks both the methoxy and pyrrolidinone substituents . While quantitative activity data for this exact compound is absent from the retrieved literature, the presence of the 2-oxopyrrolidin-1-yl moiety is structurally associated with PDE4 inhibitory activity as described in patent JP2008517066A, where closely related 4-(substituted phenyl)-2-pyrrolidinone compounds show selective PDE4 inhibition [1].

Structural Differentiation
Class-level inference

Contains 2-oxopyrrolidin-1-yl and 4-methoxy substituents; simpler analog (CAS 13246-96-3) lacks both

Pharmacophore presence may support PDE4 screening context

No quantitative activity comparison available

Medicinal Chemistry PDE4 Inhibition Structure-Activity Relationship

Differentiation from Cyclohexanecarboxamide-Based FXa Inhibitors

A structurally related compound, N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide (CAS 941957-57-9), demonstrates significant biological activity as a direct inhibitor of activated factor X (FXa), a key enzyme in the coagulation cascade . The target compound differs by replacing the cyclohexanecarboxamide moiety with a 2-(2,4-dichlorophenoxy)acetamide group, which is expected to ablate FXa activity and potentially confer PDE4 inhibition. No quantitative FXa inhibition data is available for the target compound, but the structural divergence strongly implies a distinct pharmacological profile.

Target Divergence
Class-level inference

Acyl moiety swap redirects biological target profile; comparator (CAS 941957-57-9) is reported FXa inhibitor

Structural class shift aligns with PDE4 pathway context, distinct from anticoagulant target

No direct potency data; inferred from patent class

Factor Xa Inhibition Coagulation Anticoagulant Discovery

Benzenesulfonamide & Phenylurea Analog Differentiation

The compound is distinguished from other analogs containing the 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl core, such as N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide and 1-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea . These analogs feature sulfonamide or urea linkers, respectively, instead of the acetamide linker found in the target compound. The acetamide linker, combined with the 2,4-dichlorophenoxy group, creates a distinct hydrogen-bonding and steric profile. Although no direct activity comparisons are available, the linker type is known to critically influence target binding kinetics and metabolic stability.

Linker Chemistry
Class-level inference

Acetamide linker vs sulfonamide/urea linkers in analogs sharing pyrrolidinone-phenyl core

Linker variation may influence binding kinetics and solubility profile

No direct activity comparison; structural-only differentiation

Chemical Biology Enzyme Inhibition Drug Discovery

Research Applications for 2-(2,4-Dichlorophenoxy)acetamide Derivative


PDE4 Inhibitor Screening & Profiling

Given its structural alignment with 2-pyrrolidinone-based PDE4 inhibitors described in patent literature, this compound is best suited as a screening candidate in PDE4 enzymatic assays. Researchers should prioritize this exact compound over simpler N-phenylacetamide analogs to maintain the pharmacophore required for PDE4 engagement [1].

Chemical Probe for Target Deconvolution

The compound's unique combination of a 2,4-dichlorophenoxyacetamide moiety with a 2-oxopyrrolidin-1-yl ring makes it a valuable tool for chemical biology studies aimed at deconvoluting the biological targets of this chemotype, distinct from FXa inhibitors that share only the pyrrolidinone-phenyl core [1].

Building Block for Combinatorial Libraries

As a synthetic intermediate, this compound provides a scaffold for generating focused libraries around the N-phenylacetamide chemotype. Its differentiation from sulfonamide and urea analogs offers medicinal chemists a distinct vector for exploring linker-dependent biological activity [1].

Anti-inflammatory Drug Discovery

If PDE4 inhibition is confirmed, this compound may serve as a lead for developing novel anti-inflammatory agents for respiratory diseases such as asthma and COPD, aligning with the therapeutic indications associated with PDE4 inhibitors. Procurement should be paired with confirmatory in-house biological evaluation [1].

Application
Selection Property
Validation Focus
PDE4 inhibitor screening assays
2-pyrrolidinone pharmacophore presence
Confirm PDE4 inhibition in enzymatic assays
Target deconvolution studies
Unique dichlorophenoxyacetamide-pyrrolidinone chemotype
Off-target profiling and selectivity panels
Medicinal chemistry library synthesis
Acetamide linker diversification scaffold
SAR around linker and aromatic substitutions
PDE4 pathway studies in respiratory disease models
Patent-reported PDE4 class activity
Confirm target engagement and functional response in cell-based models
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